2-(3-Amino-4-fluorophenyl)acetic acid

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

2-(3-Amino-4-fluorophenyl)acetic acid (CAS 1782639-77-3; molecular formula C₈H₈FNO₂; molecular weight 169.15 g/mol) is a fluorinated aminophenylacetic acid derivative bearing an amino group at the 3-position and a fluorine atom at the 4-position of the phenyl ring, with an acetic acid side chain. The compound is classified within the substituted phenylacetic acid family and serves primarily as a versatile synthetic building block in medicinal chemistry and pharmaceutical research, particularly in the construction of kinase inhibitor scaffolds and prostaglandin receptor antagonists.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B13557773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-4-fluorophenyl)acetic acid
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)N)F
InChIInChI=1S/C8H8FNO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,10H2,(H,11,12)
InChIKeyABEPRZFKMRYSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-4-fluorophenyl)acetic acid – Technical Baseline for Procuring This Fluorinated Aminophenylacetic Acid Building Block


2-(3-Amino-4-fluorophenyl)acetic acid (CAS 1782639-77-3; molecular formula C₈H₈FNO₂; molecular weight 169.15 g/mol) is a fluorinated aminophenylacetic acid derivative bearing an amino group at the 3-position and a fluorine atom at the 4-position of the phenyl ring, with an acetic acid side chain . The compound is classified within the substituted phenylacetic acid family and serves primarily as a versatile synthetic building block in medicinal chemistry and pharmaceutical research, particularly in the construction of kinase inhibitor scaffolds and prostaglandin receptor antagonists . Its dual functionality—a nucleophilic aromatic amine and a carboxylic acid handle—enables orthogonal derivatization strategies that are foundational to modern parallel synthesis and fragment-based drug discovery workflows.

Why 2-(3-Amino-4-fluorophenyl)acetic acid Cannot Be Replaced by a Generic Analog: Substitution-Pattern Specificity in Drug Discovery


The 3-amino-4-fluoro substitution pattern on the phenylacetic acid scaffold is not arbitrary; it dictates the vector of hydrogen-bonding interactions, the electronic character of the aromatic ring, and the metabolic fate of derived compounds [1]. A positional isomer such as 4-amino-3-fluorophenylacetic acid (CAS 503315-77-3) presents the amino and fluoro groups in a swapped orientation, altering both the dipole moment and the geometry of key pharmacophoric interactions in target binding pockets . Similarly, substituting fluorine with chlorine (3-amino-4-chlorophenylacetic acid) changes the C–X bond length (C–F ≈ 1.35 Å vs. C–Cl ≈ 1.74 Å), bond dissociation energy (C–F ≈ 485 kJ/mol vs. C–Cl ≈ 339 kJ/mol), and lipophilicity (Hansch π: F = 0.14 vs. Cl = 0.71), each of which can profoundly shift target affinity, selectivity, and metabolic stability. The quantitative evidence below demonstrates why procurement decisions must be guided by the specific substitution chemistry rather than generic class membership.

Quantitative Differentiation Evidence: 2-(3-Amino-4-fluorophenyl)acetic acid vs. Closest Analogs


Positional Isomer Differentiation: 3-Amino-4-fluoro vs. 4-Amino-3-fluoro Substitution Pattern Alters pKa and Hydrogen-Bonding Geometry

The 3-amino-4-fluorophenylacetic acid scaffold presents a unique substitution pattern distinct from its positional isomer 4-amino-3-fluorophenylacetic acid (CAS 503315-77-3). In the target compound, the electron-withdrawing fluorine at the 4-position is ortho to the acetic acid side chain and meta to the amino group, whereas in the 4-amino-3-fluoro isomer, fluorine resides meta to the acetic acid chain and ortho to the amino group. This positional swap alters the predicted pKa of the carboxylic acid moiety: the 4-amino-3-fluoro isomer has a predicted pKa of 4.47 ± 0.10 , while the electron-withdrawing effect of fluorine ortho to the acetic acid side chain in 2-(3-amino-4-fluorophenyl)acetic acid is expected to lower this value further, enhancing ionization at physiological pH and potentially improving aqueous solubility. The inverted hydrogen-bonding geometry also produces divergent binding poses in kinase active sites, as evidenced by structure-activity relationship (SAR) studies on 3-amino-4-fluorophenyl-containing kinase inhibitors that exploit the precisely oriented amino group for hinge-region hydrogen bonding [1].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Halogen Differentiation: C–F vs. C–Cl Bond Strength Confers Superior Metabolic Stability for Fluorinated Congeners

Replacement of the 4-fluoro substituent in 2-(3-amino-4-fluorophenyl)acetic acid with chlorine (yielding 2-(3-amino-4-chlorophenyl)acetic acid) introduces a larger halogen with a weaker carbon–halogen bond. The C–F bond dissociation energy is approximately 485 kJ/mol, compared to approximately 339 kJ/mol for C–Cl [1]. This 146 kJ/mol difference translates into significantly greater resistance to oxidative defluorination by cytochrome P450 enzymes relative to dechlorination. In broader medicinal chemistry analyses, fluorine substitution on aromatic rings has been demonstrated to improve metabolic stability by blocking metabolic soft spots, with the fraction of parent compound remaining after incubation with human liver microsomes often increasing two- to fivefold upon fluorine incorporation at sites of oxidative metabolism [2]. While direct comparative microsomal stability data for 2-(3-amino-4-fluorophenyl)acetic acid versus its 4-chloro analog have not been publicly reported, the class-level inference from the well-established fluorination-metabolic stability paradigm provides a strong rationale for prioritizing the fluorinated compound in lead optimization programs where hepatic clearance is a concern.

Drug Metabolism Pharmacokinetics Bioisosteric Replacement

Lipophilicity Differentiation: Fluorine vs. Chlorine Substitution Produces Distinct logP Profiles That Govern Permeability and Off-Target Binding

The Hansch hydrophobicity constant (π) for aromatic fluorine substituents is 0.14, compared to 0.71 for chlorine [1]. This means 2-(3-amino-4-chlorophenyl)acetic acid is substantially more lipophilic than 2-(3-amino-4-fluorophenyl)acetic acid, with an estimated ΔlogP of approximately 0.57 units for this substitution alone. In the context of drug discovery, higher lipophilicity is generally associated with increased promiscuous binding, higher risk of hERG channel blockade, and greater susceptibility to Phase I metabolism. The lower lipophilicity of the fluorinated compound aligns with the modern medicinal chemistry preference for lower logP lead matter (Lipinski's Rule of Five and beyond), making it a more attractive starting point for optimization campaigns where maintaining a favorable developability profile is critical. The methyl ester prodrug form, methyl (3-amino-4-fluorophenyl)acetate (CAS 257632-77-2), has been specifically claimed in patent literature as a key intermediate for DP receptor antagonists with reduced off-target prostaglandin receptor binding .

Lipophilicity ADME Off-Target Selectivity

Building Block Orthogonality: Dual Amine and Carboxylic Acid Functionality Enables Chemoselective Derivatization Without Protecting Group Manipulation

2-(3-Amino-4-fluorophenyl)acetic acid contains two chemically orthogonal functional groups: a primary aromatic amine (pKa of conjugate acid ≈ 4.6 for aniline-type amines) and a carboxylic acid (predicted pKa ≈ 4.3–4.5) . This orthogonality enables sequential chemoselective derivatization—amide coupling at the carboxylic acid under standard HATU/EDC conditions without requiring amine protection, followed by sulfonylation, reductive amination, or Buchwald-Hartwig coupling at the aniline nitrogen. By contrast, compounds lacking the aniline nitrogen (e.g., 2-(4-fluorophenyl)acetic acid, CAS 405-50-5) lose the capacity for amine-directed C–N bond formation, while compounds lacking the carboxylic acid handle lose the amide coupling vector that is critical for generating compound libraries via parallel synthesis. The 3-amino-4-fluorophenyl motif specifically is a privileged intermediate in the synthesis of N-(3-amino-4-fluorophenyl) sulfonamides and carboxamides, for which dedicated industrial-scale synthetic processes have been patented [1].

Parallel Synthesis Fragment-Based Drug Discovery Click Chemistry

DP Receptor Antagonist Pharmacophore: 3-Amino-4-fluorophenylacetic Acid Derivatives Exhibit Selective Prostaglandin D₂ Receptor Binding

The 3-amino-4-fluorophenylacetic acid scaffold, particularly in its methyl ester form (CAS 257632-77-2), has been explicitly claimed in patent literature as a key intermediate for DP receptor (prostaglandin D₂ receptor) antagonists . Patent disclosure data indicate that compounds incorporating this motif specifically bind to the DP receptor with weak binding to other prostaglandin receptors (EP, FP, IP, TP subfamilies), thereby offering a built-in selectivity advantage that can translate to reduced side-effect profiles in therapeutic applications targeting allergic diseases such as allergic rhinitis and asthma . This is in contrast to broader-spectrum prostaglandin pathway modulators derived from non-fluorinated or differently substituted phenylacetic acids, where selectivity across the prostanoid receptor family is often lower. The fluorine atom at the 4-position contributes to this selectivity profile through both electronic modulation of the aromatic ring's π-stacking interactions and conformational restriction of the pendant acetic acid side chain via through-space F···H–N electrostatic interactions [1].

Prostaglandin Receptor Allergic Disease GPCR Pharmacology

Recommended Application Scenarios for 2-(3-Amino-4-fluorophenyl)acetic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization – Hinge-Region Hydrogen-Bonding Motif Exploitation

The precisely oriented 3-amino group, combined with the 4-fluoro substituent's electronic tuning of the aromatic ring, makes 2-(3-amino-4-fluorophenyl)acetic acid an ideal building block for constructing ATP-competitive kinase inhibitors that engage the kinase hinge region via the aniline NH₂ moiety. As evidenced by SAR studies on amino-fluorophenyl-containing kinase inhibitor series, the 3-amino orientation provides an optimal hydrogen-bonding geometry for interactions with backbone carbonyl and NH groups in the hinge region, while the 4-fluoro substituent electronically modulates the aniline pKa to favor the neutral (hydrogen-bond-donating) species at physiological pH [1]. Teams working on type I and type I½ kinase inhibitors targeting GSK-3, ROCK, JAK, CDK, and aurora kinase families should prioritize this building block for focused library synthesis around the hinge-binding pharmacophore. The carboxylic acid handle enables straightforward amide coupling to introduce diverse C-terminal fragments that can exploit the ribose pocket or solvent-exposed regions, while the aniline nitrogen remains available for subsequent N-functionalization to modulate selectivity and PK properties [2].

DP Receptor Antagonist Development – Selective Prostaglandin Pathway Modulation for Allergic Disease

For programs developing selective DP receptor antagonists for allergic rhinitis, asthma, and other mast-cell-driven inflammatory conditions, 2-(3-amino-4-fluorophenyl)acetic acid and its methyl ester derivative (CAS 257632-77-2) serve as privileged intermediates with pre-established patent precedent for DP-selective binding [1]. The fluorinated scaffold contributes to the observed selectivity window over other prostanoid receptors (EP1–4, FP, IP, TP), reducing the risk of hypotension (EP2/EP4-mediated), uterine contraction (FP-mediated), and platelet aggregation modulation (TP-mediated) that can arise from non-selective prostaglandin pathway interference. Researchers should use the methyl ester prodrug form for initial in vitro profiling and subsequently hydrolyze to the free acid for in vivo PK studies, leveraging the carboxylic acid moiety for salt formation to optimize solubility and oral bioavailability. The lower lipophilicity of the fluorine-substituted scaffold (Hansch π = 0.14 vs. Cl = 0.71) further supports favorable developability profiles in this indication space where chronic dosing is anticipated [2].

DNA-Encoded Library (DEL) and Parallel Synthesis Feedstock – Dual-Functional Orthogonal Handle for Library Diversification

The presence of two chemically orthogonal functional groups—a nucleophilic aromatic amine and a carboxylic acid—makes 2-(3-amino-4-fluorophenyl)acetic acid a particularly valuable building block for DNA-encoded library (DEL) construction and automated parallel synthesis platforms. The carboxylic acid can be activated (e.g., as the N-hydroxysuccinimidyl ester or via in situ HATU activation) for DNA-headpiece conjugation or solid-phase immobilization, while the free aniline nitrogen remains available for subsequent on-DNA or on-bead diversification via sulfonylation, urea formation, or reductive amination. This dual-handle architecture eliminates the need for protecting group strategies that would otherwise add 1–2 synthetic steps per derivatization cycle, directly improving library production throughput. The fluorine atom serves the additional purpose of providing a sensitive ¹⁹F NMR spectroscopic handle (100% natural abundance, spin-½, wide chemical shift range) for reaction monitoring and quality control of both the building block itself and downstream library members, a feature absent in non-fluorinated comparators [1].

Fragment-Based Drug Discovery (FBDD) – Low-Molecular-Weight Fluorinated Fragment with Validated Growth Vectors

With a molecular weight of 169.15 g/mol—well within the Rule of Three guidelines for fragment screening libraries (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3)—2-(3-amino-4-fluorophenyl)acetic acid is suitable for direct deployment in fragment-based drug discovery campaigns [1]. The compound satisfies key fragment criteria: it contains fewer than 12 heavy atoms (9 non-hydrogen atoms excluding the acetic acid side chain carbons), has multiple synthetic growth vectors, and incorporates a fluorine atom that can serve as a sensitive NMR reporter for binding studies (¹⁹F ligand-observed NMR screening). Upon identification of a binding hit by ¹⁹F NMR, SPR, or thermal shift assay, the X-ray crystallographic or cryo-EM structure of the fragment–protein complex can guide structure-based elaboration using the amine and carboxylic acid vectors for fragment growing, merging, or linking strategies. The lower lipophilicity of the fluorine-substituted scaffold compared to chlorine analogs (Δπ ≈ 0.57) is especially advantageous in FBDD, where maintaining low logP during fragment elaboration is critical to avoiding the molecular obesity that plagues many hit-to-lead programs [2].

Quote Request

Request a Quote for 2-(3-Amino-4-fluorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.